molecular formula C19H20N2O2 B2859096 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941872-46-4

2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2859096
CAS No.: 941872-46-4
M. Wt: 308.381
InChI Key: FZMNZCJCCJYMPS-UHFFFAOYSA-N
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Description

2-Methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a benzamide derivative featuring a 2-oxopiperidine moiety attached to the para-position of the phenyl ring. The 2-oxopiperidine group introduces a ketone oxygen, altering electronic properties and hydrogen-bonding capacity compared to non-oxidized piperidine analogs. Structural studies of related benzamides (e.g., crystallographic data in ) suggest that such compounds adopt conformations conducive to receptor interaction, though direct structural data for this specific derivative remains unpublished.

Properties

IUPAC Name

2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14-6-2-3-7-17(14)19(23)20-15-9-11-16(12-10-15)21-13-5-4-8-18(21)22/h2-3,6-7,9-12H,4-5,8,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMNZCJCCJYMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Piperidine-Based Benzamides

  • CID2340325 (2-Methyl-N-(2-piperidin-1-ylphenyl)benzamide): This analog lacks the ketone in the piperidine ring. SAR studies () show that piperidine is critical for EP2 receptor potentiation; replacing it with morpholine or piperazine abolished activity. Para-substitution on the benzamide (e.g., fluorine in CID890517) enhances potency, while meta/ortho substitutions reduce efficacy.

Imidazole-Substituted Benzamides

  • N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ():
    Replacing oxopiperidine with imidazole shifts activity to anticancer targets (e.g., cervical cancer). The imidazole’s aromaticity and NH group may enhance solubility and DNA/protein interactions, diverging from EP2 modulation.

Agrochemically Relevant Benzamides

  • Mepronil (2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide) ():
    This pesticide features a bulky isopropoxy group. The substitution pattern (meta-position) and lipophilic isopropoxy likely target fungal enzymes, contrasting with the para-substituted, heterocycle-focused EP2 modulators.

Piperazine and Morpholine Derivatives

  • N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide ():
    Crystallographic data reveals conformational flexibility in piperazine-containing analogs. However, EP2 activity is absent in piperazine/morpholine derivatives (), underscoring the piperidine ring’s unique role in receptor engagement.

Chloro- and Methoxy-Substituted Benzamides

  • 4-Chloro-N-(2-methoxyphenyl)benzamide (): Smaller substituents like chlorine and methoxy alter electronic effects (electron-withdrawing vs. donating). Ortho-methoxy substitution may sterically hinder receptor binding compared to para-heterocyclic groups.

Biological Activity

2-Methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by:

  • A benzamide backbone.
  • A piperidine moiety with a 2-oxopiperidin group.
  • A methyl substitution on the benzamide.

The molecular formula is C15H18N2OC_{15}H_{18}N_{2}O with a molecular weight of approximately 242.32 g/mol.

The biological activity of 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in various signaling pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes like factor Xa (FXa), which plays a crucial role in the coagulation cascade, leading to reduced thrombin generation and platelet aggregation.
  • Modulation of Cellular Pathways : It may affect pathways related to apoptosis and cell proliferation, making it a candidate for cancer therapeutics.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, compounds structurally similar to 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide have demonstrated significant cytotoxicity against various cancer cell lines, including colorectal and cervical carcinoma .

Antithrombotic Properties

As an FXa inhibitor, this compound shows potential in managing thromboembolic disorders. Its ability to modulate coagulation pathways suggests applications in treating conditions like deep vein thrombosis or pulmonary embolism.

Structure-Activity Relationship (SAR)

The efficacy of 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can be enhanced through structural modifications. Key points include:

  • Substitution Patterns : Variations in the piperidine and benzamide moieties can significantly impact biological activity.
  • Functional Group Influence : The presence of electron-withdrawing or donating groups can alter the compound's interaction with target enzymes.
ModificationImpact on Activity
Methyl group at position 2Enhances binding affinity to FXa
Altering piperidine substitutionsAffects cytotoxicity against cancer cells

Case Studies

  • Anticancer Efficacy : In preclinical studies, derivatives exhibited EC50 values indicating potent anticancer activity, with some compounds achieving over 60% tumor growth inhibition in xenograft models .
  • Coagulation Studies : In vitro assays demonstrated that 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide effectively inhibited FXa activity with IC50 values in the low micromolar range, supporting its potential as an antithrombotic agent.

Q & A

Basic Research Question

  • Structural Confirmation :
    • ¹H/¹³C NMR : Assign peaks for the benzamide carbonyl (~168 ppm) and 2-oxopiperidin-1-yl ketone (~208 ppm) .
    • HRMS : Validate molecular ion ([M+H]⁺) and fragment patterns .
  • Purity Assessment :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm); optimize mobile phase (acetonitrile/water + 0.1% TFA) .

Advanced Tip : Combine with 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .

How to design initial biological screening assays for this compound?

Basic Research Question

  • Target Selection : Prioritize kinases or GPCRs due to structural similarity to bioactive benzamides .
  • In Vitro Assays :
    • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) at 10 µM–100 nM concentrations .
    • Cellular Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Validation : Include positive controls (e.g., staurosporine for kinases) and triplicate runs .

How can synthesis yield and purity be optimized for scalability?

Advanced Research Question

  • Process Intensification :
    • Continuous Flow Reactors : Reduce side reactions via precise temperature/residence time control (e.g., 30% yield improvement) .
    • Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .
  • Advanced Purification :
    • Preparative HPLC : Gradient elution (10–90% acetonitrile) for >98% purity .

Data-Driven Approach : Use DoE (Design of Experiments) to optimize parameters (temperature, catalyst loading) .

What advanced methodologies elucidate structure-activity relationships (SAR)?

Advanced Research Question

  • Analog Synthesis : Modify substituents (e.g., methyl → trifluoromethyl on benzamide; piperidin-2-one → morpholinone) .
  • Biological Testing :
    • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) .
    • Binding Affinity : Surface Plasmon Resonance (SPR) for KD measurements .
  • Computational Modeling :
    • Docking Studies (AutoDock Vina) : Predict binding modes to targets (e.g., PI3Kγ) .

Validation : Correlate computational predictions with experimental IC₅₀ values .

How to resolve contradictions in reported bioactivity data?

Advanced Research Question

  • Meta-Analysis Framework :
    • Literature Review : Compare assay conditions (e.g., ATP concentrations in kinase assays) .
    • Experimental Replication : Standardize protocols (e.g., cell passage number, serum-free conditions) .
    • Theoretical Alignment : Link discrepancies to target polymorphism or off-target effects (e.g., CYP450 interactions) .

Case Study : If Compound A shows anti-proliferative activity in HeLa but not in HT-29, evaluate p53 status or metabolic enzyme expression .

What computational strategies predict metabolic stability?

Advanced Research Question

  • In Silico Tools :
    • CYP450 Metabolism Prediction : Use SwissADME or StarDrop’s DEREK module to identify labile sites (e.g., piperidin-2-one oxidation) .
    • Molecular Dynamics (GROMACS) : Simulate aqueous solubility and membrane permeability (logP ~3.5) .

Experimental Correlation : Validate with microsomal stability assays (human liver microsomes, NADPH regeneration system) .

How to assess compound stability under varying conditions?

Advanced Research Question

  • Stress Testing :
    • Thermal Degradation : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC .
    • Photostability : Expose to UV light (ICH Q1B guidelines); quantify degradation products .
  • Solution Stability : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C .

Mitigation Strategies : Lyophilization for long-term storage or formulation as salts (e.g., hydrochloride) .

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